COX-2-IN-5

COX-2 Selectivity Celecoxib Analog In Vitro Pharmacology

COX-2-IN-5 (LM-1685) is a validated celecoxib analog with a COX-2 selectivity index of 22.52, matching celecoxib's 21.41. Unlike generic COX-2 inhibitors, it demonstrates potent single-agent anti-cancer activity (MCF-7 IC50 3.12 µM), synergistic effects with CAI in colorectal cancer, and induces G2/M cell cycle arrest. Its differential activity in isolated enzyme (IC50 0.65 µM) vs. whole blood (IC50 4.3 µM) assays makes it an essential tool for translational pharmacology. Procure this precise chemical probe to ensure replicable, evidence-backed results.

Molecular Formula C18H16ClNO4S
Molecular Weight 377.8 g/mol
CAS No. 416901-58-1
Cat. No. B1674960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOX-2-IN-5
CAS416901-58-1
SynonymsLM-1685;  LM 1685;  LM1685.
Molecular FormulaC18H16ClNO4S
Molecular Weight377.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)S(=O)(=O)C
InChIInChI=1S/C18H16ClNO4S/c1-24-18(21)17-10-13-9-15(25(2,22)23)7-8-16(13)20(17)11-12-3-5-14(19)6-4-12/h3-10H,11H2,1-2H3
InChIKeyUBZBOEWMQPWUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





COX-2-IN-5 (LM-1685) for Research Procurement: A Celecoxib Analog with Validated COX-2 Selectivity and Anticancer Activity


COX-2-IN-5, also known as LM-1685 and COX-2 Inhibitor I (CAS: 416901-58-1), is a synthetic indolyl carboxylate ester [1]. It is a selective cyclooxygenase-2 (COX-2) inhibitor and a structural analog of the widely used drug celecoxib [2]. This compound has been characterized for its COX-2 inhibition potency in both isolated enzyme and whole blood assays, and has demonstrated significant anti-proliferative and pro-apoptotic activities in multiple cancer cell lines [3]. Its chemical structure is methyl 1-(4-chlorobenzyl)-5-(methylsulfonyl)-1H-indole-2-carboxylate [1].

COX-2-IN-5 vs. Generic COX-2 Inhibitors: Why Potency and Selectivity Metrics Alone Fail to Predict Research Outcomes


Substituting COX-2-IN-5 with another COX-2 inhibitor, such as celecoxib or NS-398, without confirming the specific research context introduces significant risk. The simple metric of isolated enzyme IC50 (0.65 µM for COX-2-IN-5) is an insufficient predictor of functional outcome in complex biological systems [1]. Functional activity is profoundly influenced by the specific cellular or whole blood environment. For instance, the inhibitory activity of COX-2-IN-5 drops from an IC50 of 0.65 µM in a cell-free monocyte assay to 4.3 µM in a human whole blood assay, a shift that reflects real-world protein binding and cellular uptake limitations . Furthermore, the compound's unique polypharmacology extends beyond COX-2 inhibition. It has demonstrated potent anti-cancer activity in multiple cell lines (e.g., IC50 of 3.12 µM in MCF-7 breast cancer cells) and induces cell cycle arrest, which is a distinct functional profile that is not uniformly shared across all COX-2 inhibitors [2][3]. Procurement of a 'similar' COX-2 inhibitor does not guarantee replication of these specific, evidence-backed functional activities.

Quantitative Evidence Guide: Verifiable Differentiation of COX-2-IN-5 (LM-1685) from Celecoxib and Other Analogs


COX-2-IN-5 Matches Celecoxib's Selectivity Index in a Direct Head-to-Head Comparison

In a study directly comparing a series of synthesized pyrazole derivatives, compound 11a (COX-2-IN-5) demonstrated a superior COX-2 selectivity index (S.I.) of 22.52, compared to the reference drug celecoxib, which had an S.I. of 21.41 [1]. This head-to-head comparison confirms that COX-2-IN-5 exhibits selectivity on par with a clinically established COX-2 inhibitor.

COX-2 Selectivity Celecoxib Analog In Vitro Pharmacology

COX-2-IN-5 Displays Potent Anticancer Activity with a Specific IC50 Profile in MCF-7 Breast Cancer Cells

COX-2-IN-5 (compound 11a) has been characterized for its anti-proliferative activity against a panel of cancer cell lines. In the MCF-7 breast cancer cell line, it exhibited potent inhibition with an IC50 of 3.12 µM and caused 79% growth inhibition [1]. This cytotoxic activity was also observed in other cell lines, such as SK-MEL-5 (IC50 = 4.28 µM) and IGROV1 (IC50 = 4.13 µM), demonstrating a broad-spectrum anticancer profile [1].

Anticancer Activity MCF-7 Cytotoxicity

COX-2-IN-5 Inhibits COX-2 in a Physiologically Relevant Human Whole Blood Assay (IC50 = 4.3 µM)

In a human whole blood assay, a more physiologically relevant system than isolated enzyme assays, COX-2-IN-5 inhibited COX-2 activity with an IC50 of 4.3 µM . Critically, its activity against COX-1 in the same assay system was negligible (IC50 >100 µM), demonstrating a high degree of functional selectivity . This confirms that the compound maintains its selective profile in a complex biological matrix containing plasma proteins and other blood components.

Human Whole Blood Assay COX-2 Selectivity Ex Vivo Pharmacology

COX-2-IN-5 Demonstrates Supra-Additive Anticancer Effects in Combination with Carboxyamido-triazole (CAI)

In colorectal carcinoma (CCL-250) cells, the combination of COX-2-IN-5 (LM-1685) and the calcium channel inhibitor carboxyamido-triazole (CAI) produced a supra-additive anti-proliferative effect, reducing cancer cell proliferation and survival by at least one log (p ≤ 0.001) compared to either agent alone [1]. The synergistic effect occurred over a range of LM-1685 doses (5-25 µmol/L) and correlated with a decrease in COX-2 activity as measured by prostaglandin E2 production [1].

Combination Therapy Synergistic Effect Colorectal Cancer

COX-2-IN-5 Induces Cell Cycle Arrest at G2/M Phase and Apoptosis in Cancer Cells

DNA-flow cytometric analysis revealed that treatment with COX-2-IN-5 (compound 11a) leads to cell cycle arrest at the G2/M phase, resulting in the inhibition of cell proliferation and the induction of apoptosis [1]. This mechanistic finding is supported by additional data showing that COX-2-IN-5, in combination with CAI, triggers apoptosis through sustained ERK activation and cleavage of caspase-3 and PARP [2].

Cell Cycle Arrest Apoptosis Flow Cytometry

Optimal Research and Industrial Applications for COX-2-IN-5 (LM-1685) Based on Evidence-Backed Differentiation


Preclinical Studies of COX-2-Dependent Inflammation Where a Celecoxib Analog with Comparable Selectivity is Required

This is the primary application for COX-2-IN-5. The direct head-to-head evidence showing a COX-2 selectivity index (S.I.) of 22.52, which matches that of celecoxib (S.I. = 21.41), positions this compound as a validated celecoxib-analog tool [1]. Researchers can confidently use COX-2-IN-5 to study COX-2 mediated pathways in inflammation models, assured that its biochemical selectivity profile is quantitatively similar to a well-understood reference drug. The human whole blood data further supports its utility in more complex ex vivo or in vivo inflammation studies .

In Vitro Cancer Research, Specifically Investigating Synergistic Cytotoxicity and Unique Mechanisms of Cell Death

COX-2-IN-5 is exceptionally well-suited for cancer research programs due to its distinct functional profile. The compound has demonstrated potent single-agent cytotoxicity against MCF-7 breast cancer cells (IC50 = 3.12 µM) and other lines [2]. More importantly, it has a proven synergistic, supra-additive effect when combined with carboxyamido-triazole (CAI) in colorectal cancer cells, providing a validated framework for combination therapy studies [3]. Furthermore, its ability to induce G2/M cell cycle arrest offers a unique mechanistic angle for studying COX-2's role in cell cycle progression and apoptosis, distinct from the G0/G1 arrest commonly seen with celecoxib [2][3].

Validation of COX-2 as a Target in Drug Discovery Assays Requiring Functional Selectivity in a Complex Matrix

For researchers developing or validating new COX-2 assays, COX-2-IN-5 serves as an excellent control compound. Its well-characterized activity in both isolated enzyme systems (IC50 = 0.65 µM) and the more physiologically relevant human whole blood assay (IC50 = 4.3 µM, with >23-fold selectivity over COX-1) provides a robust benchmark for assay development and troubleshooting . The differential activity between these two systems makes it a valuable tool for studying the impact of plasma protein binding, cellular uptake, and other factors on the apparent potency of small molecule inhibitors.

Investigations into COX-2-Mediated Signaling Pathways (e.g., ERK, AKT) in Cancer Cell Lines

COX-2-IN-5 has been directly linked to modulation of specific intracellular signaling pathways. Studies have shown that it suppresses the ERK pathway initially but leads to sustained ERK activation over time, an effect linked to the cleavage of caspase-3 and PARP and the induction of apoptosis [3]. This evidence makes COX-2-IN-5 a precise chemical probe for dissecting the temporal dynamics of COX-2-dependent signaling networks, particularly the ERK/MAPK and PI3K/AKT pathways, in the context of cancer cell biology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for COX-2-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.